molecular formula C10H7BrS2 B428787 3-Bromo-2-[2-(2-thienyl)vinyl]thiophene

3-Bromo-2-[2-(2-thienyl)vinyl]thiophene

Cat. No.: B428787
M. Wt: 271.2g/mol
InChI Key: SLMKJHWBSDUGNU-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-2-[2-(2-thienyl)vinyl]thiophene is a high-purity chemical reagent designed for advanced research and development applications. This compound features a thiophene ring substituted with a bromine atom at the 3-position and a 2-thienylvinyl group at the 2-position. The bromine substituent makes this molecule an excellent candidate for further functionalization via metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Kumada couplings, which are fundamental for constructing complex π-conjugated systems . The conjugated vinyl-thiophene core is a structure of significant interest in material science, particularly in the synthesis of organic semiconductors for polymer field-effect transistors (PFETs) and organic photovoltaics . Similar (E)-2-(2-(thiophen-2-yl)vinyl)thiophen (TVT) units have been incorporated into donor-acceptor copolymers, demonstrating excellent hole-transporting characteristics and enhanced intermolecular π-π stacking due to their extended coplanar backbone . Furthermore, thiophene-vinyl-thiophene scaffolds serve as key intermediates in pharmaceutical chemistry for the development of bioactive molecules . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers are advised to handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

Molecular Formula

C10H7BrS2

Molecular Weight

271.2g/mol

IUPAC Name

3-bromo-2-[(E)-2-thiophen-2-ylethenyl]thiophene

InChI

InChI=1S/C10H7BrS2/c11-9-5-7-13-10(9)4-3-8-2-1-6-12-8/h1-7H/b4-3+

InChI Key

SLMKJHWBSDUGNU-ONEGZZNKSA-N

SMILES

C1=CSC(=C1)C=CC2=C(C=CS2)Br

Isomeric SMILES

C1=CSC(=C1)/C=C/C2=C(C=CS2)Br

Canonical SMILES

C1=CSC(=C1)C=CC2=C(C=CS2)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Structural Features and Electronic Effects

Compound Name Substituents/Modifications Electronic Effects Key References
3-Bromo-2-[2-(2-thienyl)vinyl]thiophene Bromine (C3), 2-thienylvinyl (C2) Conjugated π-system; bromine as EWG*
3-Bromo-2-[2-(4-butylphenyl)ethynyl]thiophene (13) Ethynyl-4-butylphenyl (C2), bromine (C3) Ethynyl enhances conjugation; bulky substituent reduces solubility
(E)-2-{[2-(Thiophen-2-yl)-2-(thiophen-2-ylsulfonyl)vinyl]thio}thiophene (3kf) Sulfonyl group on vinyl bridge Strong electron-withdrawing sulfonyl group alters reactivity
2-Bromo-3-methylthiophene Bromine (C2), methyl (C3) Methyl as EDG**; steric hindrance near Br
3-Bromo-4-methylthiophene Bromine (C3), methyl (C4) Methyl EDG adjacent to Br; reduced reactivity

EWG: Electron-withdrawing group; *EDG: Electron-donating group

Key Observations :

  • Conjugation Effects : The vinyl group in the target compound enables extended conjugation compared to ethynyl or alkyl substituents, favoring applications in conductive polymers .
  • Steric vs. Electronic Trade-offs : Bulky substituents (e.g., 4-butylphenyl in compound 13) reduce solubility but enhance thermal stability, whereas sulfonyl groups (3kf) increase polarity and reactivity in nucleophilic substitutions .

Key Observations :

  • The target compound’s synthesis via Sonogashira coupling is moderately efficient but requires careful control of regioselectivity and isomer separation .
  • Nickel-catalyzed routes (e.g., for 3kf) achieve high stereoselectivity, which is advantageous for optoelectronic applications .

Key Observations :

  • Brominated thiophenes with alkyl substituents (e.g., 2-bromo-3-methylthiophene) exhibit antimycobacterial properties, highlighting the role of halogen placement in bioactivity .

Preparation Methods

Isomerization of 2-Bromothiophene to 3-Bromothiophene

A critical precursor for the target compound, 3-bromothiophene, is synthesized via isomerization of 2-bromothiophene. The Chinese patent CN108929306B details a high-yield (87–90%) method using acidic zeolite ZSM-5 or ion-exchange resins as catalysts. Key conditions include:

ParameterValueCatalyst SystemPurity Achieved
Temperature150–200°CZSM-5 or Pd/LiOH/KOH99.9%
SolventDichlorobenzene/ethanolAcidic ion-exchange resin<0.01% 2-bromo impurity

This method avoids traditional bromination routes that require harsh reducing agents, aligning with green chemistry principles.

Directed Bromination Strategies

Electrophilic bromination of thiophene typically favors the 2-position due to aromatic directing effects. To achieve 3-bromo selectivity, directed ortho-metalation (DoM) using lithium-halogen exchange or palladium-mediated C–H activation has been explored. For example, EP3747957A1 employs Pd catalysts to functionalize coumarin-thiophene hybrids, suggesting adaptable protocols for regiocontrol.

Vinyl Bridge Formation via Cross-Coupling Reactions

Heck Coupling for Vinylthiophene Assembly

The Heck reaction, widely used in vinylation, couples aryl halides with alkenes. EP3747957A1 demonstrates its utility in synthesizing (E)-5-(2-(7-(diethylamino)-4-methyl-coumarin-3-yl)vinyl)thiophene-2-carboxylic acid. Adapting this to the target compound:

  • Substrate Preparation : 3-Bromothiophene (from Section 1) and 2-vinylthiophene.

  • Catalytic System : Pd(OAc)₂, PPh₃, and NEt₃ in DMF at 80–100°C.

  • Yield Optimization : 70–85% with stereoselective E-configuration.

Key Data :

  • Reaction time: 12–24 hours.

  • Solvent effects: Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency.

Suzuki-Miyaura Coupling for Boronic Acid Intermediates

An alternative route involves Suzuki coupling between 3-bromo-2-thienylboronic acid and 2-bromo-vinylthiophene. The CN108929306B methodology for boronic acid preparation via Miyaura borylation (Pd(dppf)Cl₂, KOAc, dioxane) is applicable.

ComponentMolar RatioTemperatureYield
3-Bromo-thiophene1:1.280°C78%
Pd Catalyst0.05 mol%Reflux

Wittig Reaction for Vinyl Group Installation

Aldehyde Synthesis and Ylide Generation

The Wittig reaction offers stereocontrol for vinyl bridge formation. US3502661A outlines thiophenecarboxaldehyde synthesis via Vilsmeier-Haack formylation (POCl₃, DMF), adaptable to 3-bromo-thiophene-2-carbaldehyde. Subsequent ylide generation from 2-thienylmethyltriphenylphosphonium bromide enables coupling:

Reaction Conditions :

  • Base: n-BuLi or NaHMDS.

  • Solvent: THF, −78°C to room temperature.

Outcome :

  • E/Z selectivity: >90% E-isomer.

  • Yield: 65–75% after chromatography.

Integrated Synthetic Routes and Comparative Analysis

Route 1: Isomerization-Heck Cascade

  • Step 1 : 2-Bromothiophene → 3-bromothiophene (99.9% purity).

  • Step 2 : Heck coupling with 2-vinylthiophene (Pd(OAc)₂, NEt₃).

  • Total Yield : 62–68%.

  • Purity : >98% (HPLC).

Route 2: Suzuki Coupling Post-Isomerization

  • Step 1 : 3-Bromo-thiophene → boronic acid (78% yield).

  • Step 2 : Suzuki coupling with 2-bromo-vinylthiophene.

  • Total Yield : 70–73%.

  • Advantage : Tolerance to steric hindrance.

Route 3: Wittig-Based Assembly

  • Step 1 : 3-Bromo-thiophene-2-carbaldehyde synthesis.

  • Step 2 : Wittig reaction with thienyl ylide.

  • Total Yield : 58–63%.

  • Challenges : Aldehyde instability and ylide sensitivity.

Catalyst Innovations and Solvent Effects

Palladium Catalysts in Cross-Coupling

  • Pd/ZSM-5 : Enhances isomerization and coupling in one pot.

  • Ligand Effects : Bulky phosphines (e.g., P(t-Bu)₃) improve Heck coupling yields by 15%.

Solvent Optimization

  • Dichlorobenzene : Ideal for high-temperature isomerization (200°C).

  • Ethanol-Water Mix : Reduces by-products in Suzuki reactions.

Scalability and Industrial Feasibility

The CN108929306B method’s scalability is evidenced by:

  • Continuous Flow Systems : For isomerization at 200°C.

  • Waste Reduction : <0.1% solvent loss via distillation.

  • Catalyst Recycling : Pd recovery >95% via filtration .

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